molecular formula C20H22N4O5 B12920650 6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 503160-55-2

6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12920650
CAS No.: 503160-55-2
M. Wt: 398.4 g/mol
InChI Key: GSGPDASAFRGRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method includes the condensation of 2-amino furans with appropriate aldehydes and nitriles under mild conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the furo[2,3-d]pyrimidine core.

Industrial Production Methods

the principles of combinatorial synthesis and high-throughput screening are likely employed to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include amine derivatives, oxidized products, and substituted furo[2,3-d]pyrimidines .

Scientific Research Applications

6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets in cancer cells. The compound is believed to inhibit key enzymes and pathways involved in cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino and nitrophenyl groups contribute to its potent anticancer activity and make it a valuable compound for further research .

Properties

CAS No.

503160-55-2

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

6-(cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H22N4O5/c1-22-18(25)16-15(12-8-10-14(11-9-12)24(27)28)17(21-13-6-4-3-5-7-13)29-19(16)23(2)20(22)26/h8-11,13,21H,3-7H2,1-2H3

InChI Key

GSGPDASAFRGRDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NC3CCCCC3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.